![molecular formula C23H28N6O4 B1674156 Freselestat CAS No. 208848-19-5](/img/structure/B1674156.png)
Freselestat
Overview
Description
Freselestat, also known as ONO-6818, is a potent and orally active neutrophil elastase inhibitor . It has been investigated for use in the treatment of chronic obstructive pulmonary disease (COPD) . Freselestat is >100-fold less active against other proteases such as trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase .
Molecular Structure Analysis
Freselestat has a molecular formula of C23H30N6O4 . It belongs to the class of organic compounds known as pyrimidones, which are compounds that contain a pyrimidine ring bearing a ketone . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Chemical Reactions Analysis
Freselestat’s primary mechanism of action involves inhibiting neutrophil elastase activity . This reduces interleukin 8 production and the formation of the complement membrane attack complex, consequently reducing neutrophil elastase levels during stimulated extracorporeal circulation .Physical And Chemical Properties Analysis
Freselestat has a molecular weight of 452.51 . The compound is a solid, white to off-white in color . It has a high solubility in DMSO .Relevant Papers Several papers have been published on Freselestat. One paper discusses the design and synthesis of new orally active inhibitors of human neutrophil elastase . Another paper presents pathophysiological studies of trinitrobenzene sulfonic acid-induced colitis in Syrian hamsters . These papers provide valuable insights into the potential applications and mechanisms of Freselestat.
Scientific Research Applications
Freselestat: A Comprehensive Analysis of Scientific Research Applications
Respiratory Disease Management: Freselestat, known as an ELA2 inhibitor, has been primarily investigated for its potential in treating respiratory diseases. Its mechanism as a leukocyte elastase inhibitor makes it a candidate for managing conditions like chronic obstructive pulmonary disease (COPD). Clinical trials have explored its use in this area, although its development status is currently discontinued .
Biomarker Analysis in AATD: Recent studies have developed elastin and fibrinogen neoepitopes as biomarkers to measure the effects of augmentation therapy more accurately in patients with Alpha-1 Antitrypsin Deficiency (AATD). Freselestat’s role in these studies is significant due to its properties as an elastase inhibitor, which is crucial in the pathogenesis of emphysema associated with AATD .
3. Drug Interaction and Adverse Effects Research Freselestat’s data on drug interactions and adverse effects contribute to decision support and research outcomes. Structured adverse effects data, including blackbox warnings and incidence rates, are crucial for improving patient safety and treatment efficacy .
Protease Inhibition Mechanism Studies: As a protease inhibitor, Freselestat offers a valuable insight into the inhibition mechanisms of leukocyte elastase. This is particularly relevant in the context of inflammatory responses where elastase plays a significant role .
5. Therapeutic Potential in Lung Damage Prevention While not directly mentioned in the context of Freselestat, protease inhibitors like it have shown effectiveness against lung damage development in animal models. This suggests potential applications of Freselestat in preventing lung damage due to various etiologies .
Clinical Trial Data Analysis: With 100 clinical results associated with Freselestat, there is a wealth of data available for analysis. This data can provide insights into the drug’s efficacy, safety profile, and potential therapeutic applications across different patient populations .
Mechanism of Action
Target of Action
Freselestat, also known as ONO-6818, primarily targets neutrophil elastase . Neutrophil elastase is a serine protease that plays a crucial role in the immune response, particularly in the defense against bacteria . It is produced by neutrophils, a type of white blood cell, and is involved in the degradation of extracellular proteins during inflammation .
Mode of Action
Freselestat acts as an inhibitor of neutrophil elastase . It binds to the active site of the enzyme, preventing it from interacting with its substrates . This inhibition reduces the activity of neutrophil elastase, leading to a decrease in the production of interleukin 8 and the formation of the complement membrane attack complex . As a result, neutrophil elastase levels are reduced during stimulated extracorporeal circulation .
Biochemical Pathways
Neutrophil elastase is known to degrade extracellular proteins, contributing to tissue damage during inflammation . By inhibiting this enzyme, Freselestat may help to reduce inflammation and tissue damage.
Pharmacokinetics
It is known that freselestat is orally active, indicating that it can be absorbed through the gastrointestinal tract .
Result of Action
By inhibiting neutrophil elastase, Freselestat reduces the production of interleukin 8 and the formation of the complement membrane attack complex . This leads to a reduction in neutrophil elastase levels during stimulated extracorporeal circulation . The overall effect of this action is a potential reduction in inflammation and tissue damage, which could be beneficial in conditions such as chronic obstructive pulmonary disease (COPD) .
properties
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHYROEMJSOAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943150 | |
Record name | 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Freselestat | |
CAS RN |
208848-19-5 | |
Record name | Freselestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208848195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRESELESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW4RL23VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.